tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Stereoselective Synthesis : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate undergoes reactions with L-selectride in anhydrous tetrahydrofuran, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This synthesis demonstrates the compound's utility in producing specific isomers crucial for targeted drug development (Boev et al., 2015).
3-Allylation for Piperidine Derivatives : The compound, when reacted with dimethylhydrazone and BuLi, yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. This process is important for the synthesis of diverse piperidine derivatives, which are often used in pharmaceuticals (Moskalenko & Boev, 2014).
Intermediate in Jak3 Inhibitor Synthesis : It is a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. This highlights its role in the development of targeted cancer therapies (Chen Xin-zhi, 2011).
Formation of Fused Bicyclic Systems : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with iodides of protected alcohols and BuLi, forms tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon further processing, yield stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).
X-Ray Crystallographic Analysis : The compound, when crystallized, reveals important structural information, contributing to a deeper understanding of its physical properties and potential applications in drug design (Didierjean et al., 2004).
Applications in Organic Synthesis
Chiral Auxiliary and Dipeptide Synthesis : It has been used in the synthesis of enantiomers and as a chiral auxiliary in dipeptide synthesis. Such applications are crucial for producing specific isomers of bioactive molecules (Studer, Hintermann, & Seebach, 1995).
Catalytic Performance in Organic Reactions : Its derivatives, when reacted with various reagents, demonstrate a wide range of applications in organic synthesis, such as in the formation of Schiff base compounds and catalyzing epoxidation reactions (Çolak et al., 2021).
Enantioselective Phase-Transfer Catalytic Reactions : The compound is involved in enantioselective phase-transfer catalytic reactions, which is essential for producing enantiomerically pure pharmaceuticals (Ha et al., 2013).
Safety and Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
Tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a promising synthon for the preparation of diverse piperidine derivatives . Piperidine derivatives are an important class of heterocyclic compounds that possess a wide range of biological actions .
Mode of Action
The compound and its derivatives substituted at the 3-position and in the allylic fragment react with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific piperidine derivative synthesized using it as a synthon. Piperidine derivatives are known to possess a wide range of biological actions , suggesting that the effects could be diverse and context-dependent.
Action Environment
It’s worth noting that the synthesis reactions involving this compound are carried out in anhydrous tetrahydrofuran , indicating that the reaction environment can play a crucial role in the compound’s action.
Properties
IUPAC Name |
tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMPBMTAORSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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